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Compound of Interest

Compound Name: A-86929

Cat. No.: B1241790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-receptor activity profile of A-86929, a

potent and selective dopamine D1 receptor agonist, with other alternative D1 receptor agonists.

The information is presented to facilitate an objective evaluation of the compound's

performance, supported by experimental data and detailed methodologies.

Introduction to A-86929
A-86929 is a synthetic, non-ergoline compound that acts as a full and selective agonist at the

dopamine D1 receptor.[1][2] It has been investigated for its potential therapeutic applications in

conditions such as Parkinson's disease and cocaine addiction.[2] Its mechanism of action, like

other D1 agonists, involves the stimulation of adenylyl cyclase, leading to an increase in

intracellular cyclic AMP (cAMP).[3] This guide explores the binding affinity and functional

selectivity of A-86929 in comparison to other notable D1 receptor agonists, providing a

comprehensive overview for researchers in the field of pharmacology and drug development.

Comparative Receptor Binding Profile
The following table summarizes the in vitro binding affinities (Ki, IC50 in nM) of A-86929 and

selected alternative dopamine D1 receptor agonists across a range of neurotransmitter

receptors. This data is crucial for assessing the selectivity and potential off-target effects of

these compounds.
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Receptor
Subtype

A-86929 Dihydrexidine A-77636 SKF81297

Dopamine

Receptors

Dopamine D1
~1.99 - 10 nM

(IC50)

~3 nM (KD, high

affinity site)
39.8 nM (Ki) 1.99 nM (Ki, rat)

Dopamine D2
~40 - 130 nM

(IC50)
130 nM (IC50)

>10,000 nM

(IC50)
~813 nM (Ki)

Dopamine D3 - Weak affinity - -

Dopamine D4 - - - -

Dopamine D5 - - - -

Adrenergic

Receptors

Alpha-2 >1000 nM (Ki) ~230 nM (IC50) - -

Other Receptors

Serotonin,

Muscarinic, other

monoaminergic

and peptidergic

receptors

>1000 nM (Ki)

>10,000 nM

(IC50) for 40+

other sites

- -

"-" indicates data not readily available in the searched literature.

Functional Activity Comparison
Beyond binding affinity, the functional activity of a compound at its target receptor is a critical

determinant of its pharmacological effect. A-86929 is a full agonist at the D1 receptor, meaning

it can elicit a maximal response similar to the endogenous ligand, dopamine.[1] In functional in

vitro assays, A-86929 demonstrates over 400-fold selectivity for the D1 receptor over the D2

receptor.[4]
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Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

Below are summaries of the key experimental protocols used to characterize the receptor

activity profiles of the compounds discussed.

Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory

concentration (IC50) of a test compound for a target receptor.

General Procedure:

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest

are prepared by homogenization and centrifugation.[5]

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds

to the target receptor and various concentrations of the unlabeled test compound.[6]

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically by rapid filtration through glass fiber filters.[5]

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation

counter.[6]

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then

calculated from the IC50 using the Cheng-Prusoff equation.[5]

cAMP Functional Assays
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic

AMP (cAMP), a second messenger involved in the signaling of many G protein-coupled

receptors, including the D1 receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of a D1 receptor agonist.
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General Procedure:

Cell Culture: Cells stably expressing the dopamine D1 receptor are cultured to an

appropriate density.[7]

Compound Incubation: The cells are incubated with various concentrations of the test

compound.[8]

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels

are measured using a variety of methods, such as competitive enzyme-linked

immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-

FRET), or luciferase-based reporter assays.[7][8]

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration

against the logarithm of the test compound concentration. The EC50 (the concentration that

produces 50% of the maximal response) and Emax (the maximal response) are determined

from this curve.[7]

Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated

using Graphviz (DOT language).
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Caption: Dopamine D1 Receptor Signaling Pathway.
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Caption: Radioligand Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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